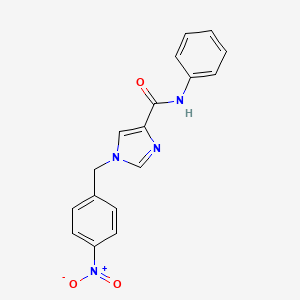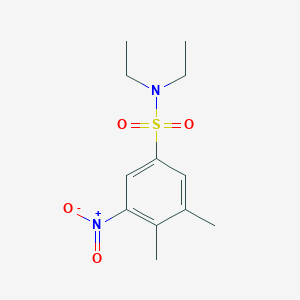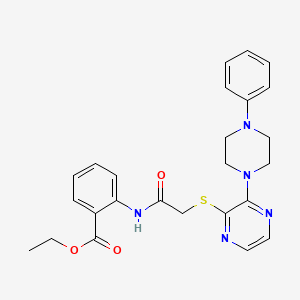
Morpholino(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholino(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone, commonly known as Morpholino, is a chemical compound used in scientific research for its ability to inhibit gene expression. It is a modified form of RNA, which is a crucial component of protein synthesis in cells. Morpholino has been extensively studied for its effectiveness in gene knockdown experiments and its potential therapeutic applications.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antibacterial Activity
Morpholino(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone has been utilized in the synthesis of novel compounds with potential antibacterial activity. A study by Merugu et al. (2010) demonstrated the use of this compound in creating new pyrimidines and thiazolidinones under microwave irradiation, highlighting its role in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Imaging Agents in Parkinson's Disease
Wang et al. (2017) explored the synthesis of a new PET imaging agent for visualizing LRRK2 enzyme activity in Parkinson's disease. This research involved the compound as a precursor in creating a tracer for neurological imaging, indicating its significance in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
Analgesic and Ulcerogenic Activity Research
In the field of pain management, Chaudhary et al. (2012) synthesized novel pyrimidine derivatives including this compound for investigating their analgesic and ulcerogenic activities. This study contributes to understanding the potential therapeutic applications of these compounds in managing pain without causing ulcers (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).
Anti-Tumor Agent Synthesis
The synthesis of azoles and azolopyrimidines incorporating Morpholino moiety as potential anti-tumor agents was researched by Gomha et al. (2018). This study highlights the role of this compound in developing new chemotherapy drugs (Gomha, Muhammad, Abdel‐aziz, & El-Arab, 2018).
Antiproliferative Activity
Research on the antiproliferative activities of various derivatives of this compound, including their synthesis and structure-activity relationships, provides insights into their potential as cancer therapy agents. This is demonstrated in the study by Prasad et al. (2018), who synthesized a novel bioactive compound for evaluating its antiproliferative activity (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Propriétés
IUPAC Name |
morpholin-4-yl-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(21-6-8-24-9-7-21)15-11-22(12-15)17-10-16(19-13-20-17)14-4-2-1-3-5-14/h1-5,10,13,15H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSGZODOHMYAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2840526.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one](/img/structure/B2840527.png)
![N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2840530.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2840531.png)
![2-Phenoxy-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2840535.png)
![2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2840536.png)



![2-(4-Chlorophenyl)-6-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-4-methyl-1,2,4-triazine-3,5-dione](/img/structure/B2840540.png)
![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840542.png)

